molecular formula C20H27NO3Si2 B1667262 Amsilarotene CAS No. 125973-56-0

Amsilarotene

Cat. No. B1667262
M. Wt: 385.6 g/mol
InChI Key: VVTNSTLJOVCBDL-UHFFFAOYSA-N
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Description

Amsilarotene is an orally absorbed synthetic retinoid . This analogue of vitamin A (retinol) binds to nuclear retinoic acid receptor-a (RAR-a), activates RAR-a transcriptional activity, and has shown antitumor activity in primary and metastatic preclinical models of liver cancer .


Synthesis Analysis

The synthesis of Amsilarotene is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

Amsilarotene contains total 54 bond(s); 27 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aromatic), and 1 hydroxyl group(s) .


Physical And Chemical Properties Analysis

Amsilarotene has a molecular weight of 385.604, a density of 1.1±0.1 g/cm3, and a boiling point of 403.3±45.0 °C at 760 mmHg . It also has a flash point of 197.7±28.7 °C .

Scientific Research Applications

Overview of Additive Manufacturing in Scientific Research

Additive Manufacturing (AM), known for its ability to create complex features and rapid prototyping capabilities, is a growing part of modern scientific research. The development of electrodes and electrochemical cells are prime examples of AM's impact in scientific fields. Researchers have utilized commercially available conductive PLA filaments in conjunction with FFF printing for electrode development, showcasing AM's versatility in producing bespoke designs for experimental needs. This technology's broad applications range from the fabrication of complex structures using highly viscous materials to the development of biomaterials in medical applications (Whittingham et al., 2021).

Applications in Radiation Oncology and Dental Materials

In radiation oncology, AM facilitates the design and development of patient-specific clinical tools to optimize treatment outcomes in cancer patients receiving radiation therapy. This is achieved through rapid prototyping and patient-specific manufacture (Tino et al., 2020). Similarly, in dental research, novel dental polymers containing quaternary ammonium and trimethoxysilyl functionalities have been developed using AM, demonstrating AM's significance in creating materials with specific antimicrobial properties (Bienek et al., 2019).

Safety And Hazards

Amsilarotene may cause skin irritation and serious eye irritation . It is recommended to wash hands thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTNSTLJOVCBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155013
Record name Amsilarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amsilarotene

CAS RN

125973-56-0
Record name Amsilarotene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amsilarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMSILAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Amano, M Noguchi, M Nakagomi, H Muratake… - Bioorganic & medicinal …, 2013 - Elsevier
Many synthetic retinoids contain an aromatic structure with a bulky hydrophobic fragment. In order to obtain retinoids with therapeutic potential that do not bind to or activate retinoic acid …
Number of citations: 15 www.sciencedirect.com
KS Kanyiva, Y Kuninobu, M Kanai - Organic letters, 2014 - ACS Publications
… there have been a growing number of interesting reports in the literature on the application of organosilicon compounds as therapeutically relevant molecules such as amsilarotene, sila-…
Number of citations: 127 pubs.acs.org
M Deb, J Singh, S Mallik, S Hazra, AJ Elias - New Journal of Chemistry, 2017 - pubs.rsc.org
Palladium-mediated borylation, silylation, and selenation have been achieved by C–H activation using bidentate directing groups linked on iron and cobalt sandwich compounds. …
Number of citations: 22 pubs.rsc.org
S Teng, Z Zhang, B Li, L Li, MCL Tan… - Angewandte Chemie …, 2023 - Wiley Online Library
Site‐specific modification of thiol‐containing biomolecules has been recognized as a versatile and powerful strategy for probing our biological systems and discovering novel …
Number of citations: 5 onlinelibrary.wiley.com
J Fotie, CM Matherne… - Chemical Biology & Drug …, 2023 - Wiley Online Library
Bioisosterism is one of the leading strategies in medicinal chemistry for the design and modification of drugs, consisting in replacing an atom or a substituent with a different atom or a …
Number of citations: 2 onlinelibrary.wiley.com
C Zhou, X Wang, X Quan, J Cheng, Z Li… - Journal of Agricultural …, 2022 - ACS Publications
Bioisosteric replacement has been proven to be a powerful strategy in life science research. In this review, general aspects of carbon–silicon bioisosteric substitution and its applications …
Number of citations: 11 pubs.acs.org
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
R Williams - Expert opinion on investigational drugs, 2011 - Taylor & Francis
The Pharmaceutical Industry is currently undergoing a period of rapid change as the pressures of the financial markets highlight fundamental inefficiencies in the current business model…
Number of citations: 17 www.tandfonline.com

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